molecular formula C20H14F3N3O3S B4351091 1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4351091
M. Wt: 433.4 g/mol
InChI Key: CENQVEUQIZCSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by the presence of multiple functional groups, including ethoxyphenyl, furyl, mercapto, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The starting materials often include 2-ethoxybenzaldehyde, 2-furylamine, and trifluoromethyl-substituted pyrimidine derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining 2-ethoxybenzaldehyde with 2-furylamine under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a trifluoromethyl-substituted pyrimidine derivative in the presence of a suitable catalyst.

    Thiol Addition: Introduction of the mercapto group through thiol addition reactions, often using thiourea or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the ethoxyphenyl or furyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features and functional groups.

    Materials Science: Application in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethoxyphenyl)-7-(2-furyl)-2-mercapto-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but lacks the trifluoromethyl group.

    1-(2-ethoxyphenyl)-7-(2-furyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-thione: Similar structure with a thione group instead of a ketone.

Uniqueness

The presence of the trifluoromethyl group in 1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-7-(furan-2-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O3S/c1-2-28-15-7-4-3-6-13(15)26-17-16(18(27)25-19(26)30)11(20(21,22)23)10-12(24-17)14-8-5-9-29-14/h3-10H,2H2,1H3,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENQVEUQIZCSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=CO4)C(F)(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
1-(2-ETHOXYPHENYL)-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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